molecular formula C14H19N3O B11750028 3-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol

3-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol

Cat. No.: B11750028
M. Wt: 245.32 g/mol
InChI Key: LNQLDQGOPWDARG-UHFFFAOYSA-N
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Description

3-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol is a complex organic compound that features a phenol group, a pyrazole ring, and an amino-methyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the propyl group. The amino-methyl linkage is then formed through a nucleophilic substitution reaction, and finally, the phenol group is introduced via electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully chosen to ensure the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

3-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: Both the phenol and pyrazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenating agents, acids, and bases are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the phenol or pyrazole rings.

Scientific Research Applications

3-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with amino acid residues in proteins, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-propyl-1H-pyrazole-3-carboxylic acid
  • 3-(1-propyl-1H-pyrazol-3-yl)aniline
  • 4-(1-propyl-1H-pyrazol-3-yl)phenol

Uniqueness

What sets 3-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol apart from similar compounds is its unique combination of functional groups. The presence of both a phenol group and a pyrazole ring, linked by an amino-methyl group, provides a distinct set of chemical properties and potential applications. This combination allows for versatile reactivity and the ability to interact with a wide range of biological targets.

Properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

3-[[(1-propylpyrazol-3-yl)methylamino]methyl]phenol

InChI

InChI=1S/C14H19N3O/c1-2-7-17-8-6-13(16-17)11-15-10-12-4-3-5-14(18)9-12/h3-6,8-9,15,18H,2,7,10-11H2,1H3

InChI Key

LNQLDQGOPWDARG-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)CNCC2=CC(=CC=C2)O

Origin of Product

United States

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